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1-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione

BRD4 Bromodomain Epigenetics

1-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione (CAS 2175979‑44‑7) is a synthetic small molecule that bears a brominated pyridine carbonyl cap linked through a piperidine to a 3‑methylimidazolidine‑2,4‑dione (hydantoin) core. The compound has been profiled against bromodomain‑containing histone acetyltransferase (HAT) targets, including BRD4, CBP and p300, and the primary quantitative affinity data originate from a consolidated review of bromodomain inhibitors.

Molecular Formula C15H17BrN4O3
Molecular Weight 381.23
CAS No. 2175979-44-7
Cat. No. B2912305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione
CAS2175979-44-7
Molecular FormulaC15H17BrN4O3
Molecular Weight381.23
Structural Identifiers
SMILESCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC(=CN=C3)Br
InChIInChI=1S/C15H17BrN4O3/c1-18-13(21)9-20(15(18)23)12-2-4-19(5-3-12)14(22)10-6-11(16)8-17-7-10/h6-8,12H,2-5,9H2,1H3
InChIKeyUAFYNZMWXICNQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione (CAS 2175979-44-7): Bromodomain-HAT Inhibitor Scaffold for Epigenetic Probe Development


1-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione (CAS 2175979‑44‑7) is a synthetic small molecule that bears a brominated pyridine carbonyl cap linked through a piperidine to a 3‑methylimidazolidine‑2,4‑dione (hydantoin) core [1]. The compound has been profiled against bromodomain‑containing histone acetyltransferase (HAT) targets, including BRD4, CBP and p300, and the primary quantitative affinity data originate from a consolidated review of bromodomain inhibitors [2]. Its structure‑activity data place it in the broader class of bromodomain‑directed chemical probes.

Workflow Bromodomain target engagement studies BRD4/CBP/p300 profiling panels
Selection BET-HAT selectivity scaffold Hydantoin-piperidine-bromopyridine core
Context Epigenetic probe development Scaffold-hopping and PROTAC design

Why a Simple Imidazolidine-2,4-dione or Bromopyridine Building Block Cannot Replace 2175979‑44‑7 in Epigenetic Studies


The bromodomain‑HAT interaction surface is highly sensitive to the shape and electrostatic character of the hydantoin substituent. Swapping the 3‑methyl group of 2175979‑44‑7 for a 2,2,2‑trifluoroethyl moiety (CAS 2097918‑27‑7) alters both the steric demand and the lipophilicity at the binding site, which can materially shift affinity and selectivity between BRD4, CBP and p300 . Generic imidazolidine‑2,4‑dione precursors or unadorned 5‑bromopyridine‑3‑carbonyl building blocks lack the assembled 3‑dimensional presentation required for bromodomain engagement, making them unsuitable surrogates in any assay that depends on the specific target engagement profile of the intact molecule [1].

Target 2175979-44-7 3-Methyl hydantoin with documented BRD4/CBP/p300 affinity profile
Substitute A Trifluoroethyl analog Altered steric demand and lipophilicity at N3 hydantoin May shift selectivity toward CBP/p300 over BRD4
Substitute B Generic building blocks Unadorned imidazolidine-dione or bromopyridine precursors Lack assembled 3D presentation for bromodomain engagement

Quantitative Differentiation of 2175979‑44‑7 Against Bromodomain-HAT Comparators


BRD4 Bromodomain‑1 Binding Affinity Compared to the Prototypical BET Inhibitor JQ1

In isothermal titration calorimetry, 1-[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione binds to partial‑length human BRD4 bromodomain 1 with a dissociation constant (Kd) of 6.8 μM [1]. For reference, the benchmark BET bromodomain inhibitor JQ1 binds the same domain with a Kd of approximately 50 nM under comparable conditions [2]. The ~136‑fold difference in affinity indicates that 2175979‑44‑7 is a substantially weaker BRD4 ligand and should not be regarded as a direct functional substitute for high‑affinity BET probes.

BRD4 BD1 affinity vs JQ1
Class-level
Kd 6.8 μM vs ~50 nM
Isothermal titration calorimetry, pH 7.4, 25°C
~136-fold weaker than JQ1
Supports low-affinity BRD4 binding context for displacement assay design
Not a direct functional substitute for high-affinity BET probes
BRD4 Bromodomain Epigenetics

Selectivity Profile Across BRD4, CBP and p300 Bromodomains

The same compound displays progressively weaker binding to the bromodomains of CREB‑binding protein (CBP) and histone acetyltransferase p300, with Kd values of 18.1 μM and 22.6 μM, respectively [1]. When normalised to BRD4 (Kd = 6.8 μM), the selectivity ratios are approximately 2.7‑fold for BRD4 over CBP and 3.3‑fold over p300. Although the absolute affinity remains in the low micromolar range, the 2–3‑fold discrimination suggests a modest but measurable preference for BET bromodomains over the HAT bromodomain sub‑family, a pattern that could be exploited in the design of selective heterobifunctional degraders.

Bromodomain selectivity panel
Head-to-head
BRD4 6.8 μM | CBP 18.1 μM | p300 22.6 μM
ITC protocols, single-study panel
2.7–3.3-fold preference for BRD4 over CBP/p300
Supports BET-over-HAT bromodomain selectivity profiling context
Modest window; interpret within assay-specific concentration ranges
CBP p300 Bromodomain selectivity

Impact of the 3‑Methyl Substituent on Target Engagement – Analogy with a Trifluoroethyl Analog

The closely related analog 1-[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione (CAS 2097918‑27‑7) differs solely in the hydantoin N3 substituent (trifluoroethyl vs. methyl) . Although direct paired Kd data are not publicly available for the trifluoroethyl derivative, structure‑activity trends across multiple bromodomain series [1] indicate that increasing the steric bulk and electron‑withdrawing character at this position can shift selectivity away from BRD4 and toward CBP/p300, or alter the residence time due to differences in the acetyl‑lysine binding pocket hydration. This class‑level observation underscores that even single‑atom changes on the hydantoin ring can re‑direct the target engagement profile, making the methyl‑substituted compound a distinct chemical entity for screening libraries.

3-Methyl SAR vs trifluoroethyl
Class-level
Paired Kd data not publicly available
Structural analogue identification only
Insufficient data for definitive comparison
Class-level SAR suggests single-atom changes may redirect target engagement
2175979-44-7 remains the only scaffold member with quantitative BRD4/CBP/p300 data
Structure-activity relationship Hydantoin substitution BET inhibitor analog

Where 2175979‑44‑7 Delivers Defensible Value in Epigenetic Discovery and Chemical Biology


Low-Affinity BRD4 Chemical Probe for Competitive Displacement Assays

The quantified weak affinity (Kd = 6.8 μM [1]) makes 2175979‑44‑7 suitable as a low‑potency control or competitive displacement tracer in fluorescence polarisation or AlphaScreen assays that measure the binding of higher‑affinity BET inhibitors, allowing researchers to establish a basal displacement window.

Selectivity Baseline for BET vs. CBP/p300 Bromodomain Profiling Panels

Because the compound has been tested against BRD4, CBP and p300 in a single study [1], it can serve as a panel‑standard compound for normalising bromodomain‑selectivity assays, enabling direct comparison of new series members against a publicly documented selectivity fingerprint.

Scaffold‑Hopping Starting Point for Hydantoin‑Based BRD4 Degraders

The hydantoin‑piperidine‑bromopyridine architecture provides a modular core that can be functionalised (e.g., at the bromopyridine 5‑position or the hydantoin N3) to optimise BRD4 engagement and create PROTACs [1]. The available affinity data accelerate rational substitution design.

Reference Standard in Mass‑Spectrometry‑Based Binding Assays

Synthetic samples of 2175979‑44‑7 can be used as a reference ligand in cellular thermal shift assays (CETSA) or affinity‑enrichment mass spectrometry experiments, where the known low‑micromolar Kd values provide a reliable benchmark for compound‑protein interaction stability.

Application
Selection Property
Validation Focus
Competitive displacement tracer assays
Low-affinity BRD4 binding baseline
Displacement window against higher-affinity BET inhibitors
BET vs CBP/p300 selectivity panel normalization
Multi-bromodomain selectivity fingerprint
Cross-panel compound ranking consistency
Hydantoin-based PROTAC scaffold design
Modular bromopyridine-hydantoin core
Rational substitution at bromopyridine 5-position or hydantoin N3
CETSA and affinity-enrichment mass spectrometry
Documented low-micromolar Kd reference
Compound-protein interaction stability benchmarking
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